![molecular formula C9H10OSe B14741500 1-[2-(Methylselanyl)phenyl]ethan-1-one CAS No. 1441-98-1](/img/structure/B14741500.png)
1-[2-(Methylselanyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Methylselanyl)phenyl]ethan-1-one is an organoselenium compound characterized by the presence of a methylselanyl group attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methylselanyl)phenyl]ethan-1-one typically involves the introduction of a methylselanyl group to a phenyl ring followed by the attachment of an ethanone group. One common method involves the reaction of 2-bromoacetophenone with methylselenol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Methylselanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-[2-(Methylselanyl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-[2-(Methylselanyl)phenyl]ethan-1-one involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that play a crucial role in redox reactions and cellular defense mechanisms. The compound may also interact with cellular thiols, leading to the modulation of signaling pathways and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-[2-(Methylsulfanyl)phenyl]ethan-1-one: Contains a sulfur atom instead of selenium.
1-[2-(Methylthio)phenyl]ethan-1-one: Another sulfur-containing analog.
1-[2-(Methylselanyl)phenyl]propan-1-one: A homolog with an additional carbon in the alkyl chain.
Uniqueness: 1-[2-(Methylselanyl)phenyl]ethan-1-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium-containing compounds often exhibit higher reactivity and biological activity, making them valuable in various applications.
Properties
CAS No. |
1441-98-1 |
|---|---|
Molecular Formula |
C9H10OSe |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
1-(2-methylselanylphenyl)ethanone |
InChI |
InChI=1S/C9H10OSe/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3 |
InChI Key |
IDYYOSKAYJYDFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14741427.png)
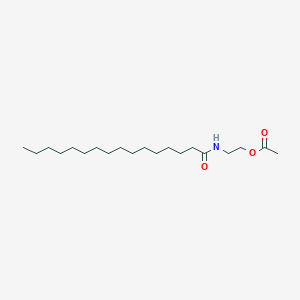
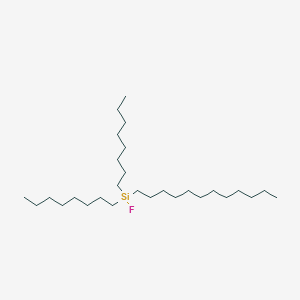
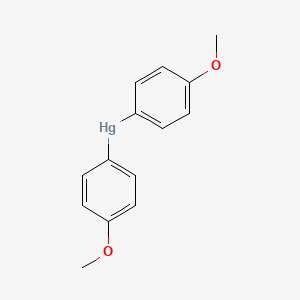
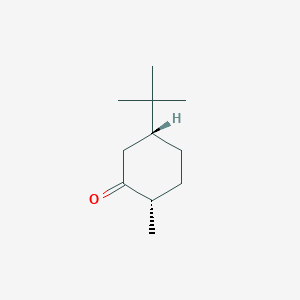


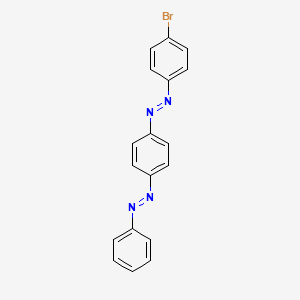

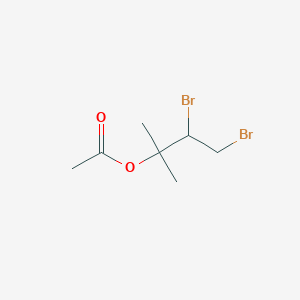
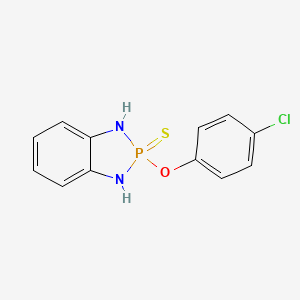
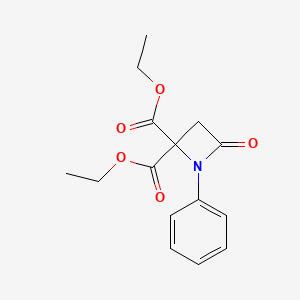
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)

